1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
Description
1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a trifluoromethylphenyl group
Properties
Molecular Formula |
C20H18F3NO4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H18F3NO4/c21-20(22,23)15-8-6-14(7-9-15)16-10-24(11-17(16)18(25)26)19(27)28-12-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,25,26) |
InChI Key |
BPLWEZLWVQFQEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Benzyloxycarbonyl Group: This step may involve the protection of an amine group using benzyloxycarbonyl chloride under basic conditions.
Attachment of the Trifluoromethylphenyl Group: This can be achieved through a substitution reaction using a trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((Benzyloxy)carbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
1-((Benzyloxy)carbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 1-((Benzyloxy)carbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid makes it unique, as this group can significantly influence the compound’s chemical reactivity, stability, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
